7-Oxabicyclo[2.2.1]heptane-2,3-dione
Description
Structural Classification and Nomenclature of Bridged Bicyclic Diones
7-Oxabicyclo[2.2.1]heptane-2,3-dione belongs to the class of bridged bicyclic compounds. wikipedia.org A bicyclic molecule is characterized by two joined rings that share two or more atoms. wikipedia.orgopenochem.org In bridged systems, the two rings share three or more atoms, creating "bridges" between two non-adjacent atoms known as bridgehead atoms. wikipedia.orgchemistrysteps.com
The systematic nomenclature of these compounds is determined by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for a bridged bicyclic compound follows the format: bicyclo[x.y.z]alkane . openochem.org
bicyclo : This prefix indicates a bridged bicyclic structure. chemistrysteps.com
[x.y.z] : The numbers within the brackets represent the number of atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. openochem.org
alkane : The parent name is based on the total number of atoms in the entire bicyclic system. chemistrysteps.com
For this compound, the name is deconstructed as follows:
| Component | Meaning |
| bicyclo | Indicates a bridged bicyclic structure. |
| [2.2.1] | Describes the bridges: two bridges of two carbon atoms each and one bridge of a single atom. |
| heptane | The total number of atoms in the rings is seven (2+2+1+2 bridgehead atoms). |
| 7-Oxa | A heteroatom, oxygen ('oxa'), replaces the carbon at the 7th position (the single-atom bridge). |
| -2,3-dione | Two ketone ('dione') functional groups are located at positions 2 and 3 of the scaffold. |
Numbering of the bicyclic system begins at one bridgehead atom, proceeds along the longest path to the second bridgehead, continues along the next longest path back to the first bridgehead, and finally numbers the shortest bridge. youtube.com
Historical Context of 7-Oxanorbornane Chemistry and its Dione (B5365651) Derivatives
The chemistry of the 7-oxabicyclo[2.2.1]heptane system, often referred to as the 7-oxanorbornane scaffold, has its roots in the Diels-Alder reaction. The archetypal synthesis involves the [4+2] cycloaddition of furan (B31954) (the diene) with a suitable dienophile. sciforum.net A common and historically significant example is the reaction between furan and maleic anhydride (B1165640), which produces exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. sciforum.net
This foundational reaction provided researchers with ready access to the 7-oxanorbornene framework, paving the way for the exploration of a wide array of derivatives. kiesslinglab.comsemanticscholar.org Subsequent chemical transformations of these initial adducts, such as reduction of the double bond and modification of the carboxylic acid or anhydride functionalities, led to the development of a rich chemistry around the saturated 7-oxabicyclo[2.2.1]heptane core. The synthesis of dione derivatives, such as 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione, was a logical extension of this research, allowing for the study of the electronic and structural properties of vicinal carbonyl groups within this constrained bicyclic system. nist.govacs.org Research from the 1970s investigated the properties of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dione and its radical anion, highlighting early interest in the electronic characteristics of these molecules. acs.org
Stereochemical Features and Isomerism within the this compound Framework
A defining characteristic of the 7-oxabicyclo[2.2.1]heptane system is its rigid structure, which gives rise to a specific type of stereoisomerism known as endo-exo isomerism. wikipedia.org This isomerism describes the relative orientation of substituents on the bicyclic frame. wikipedia-on-ipfs.org
exo : A substituent is termed exo if it is located on the side of the molecule farthest from, or "anti" to, the longest bridge. In the 7-oxabicyclo[2.2.1]heptane system, the oxygen bridge is the shortest bridge (the '1' in [2.2.1]), so the exo position points away from the oxygen bridge. wikipedia-on-ipfs.orgblogspot.com
endo : Conversely, a substituent is endo if it is located closest to, or "syn" to, the longest bridge. In this scaffold, the endo position is oriented towards the oxygen bridge. wikipedia-on-ipfs.orgblogspot.com
This stereochemical distinction is crucial in Diels-Alder reactions used to synthesize these scaffolds, where the dienophile can approach the diene in two different ways, leading to either the kinetically favored endo product or the thermodynamically more stable exo product. libretexts.orgaklectures.com
In the context of this compound, the dione functionality is part of the main ring structure. However, the stereochemistry of any substituents on the ring, or the stereochemical relationship of the rings in fused systems derived from this scaffold, would be described using the endo/exo nomenclature. For example, the related compound 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid can exist as distinct endo and exo diastereomers, which have different physical and chemical properties. nih.govnih.gov
| Stereoisomer Type | Description |
| endo | Substituents are oriented towards the oxygen bridge (the shortest bridge). wikipedia-on-ipfs.orgblogspot.com |
| exo | Substituents are oriented away from the oxygen bridge. wikipedia-on-ipfs.orgblogspot.com |
| Isomers | The rigid framework leads to distinct and separable stereoisomers with different properties. |
Significance of the 7-Oxabicyclo[2.2.1]heptane Scaffold in Synthetic Organic Chemistry
The 7-oxabicyclo[2.2.1]heptane scaffold is a valuable and versatile platform in modern synthetic organic chemistry. evitachem.com Its significance stems from several key features:
Rigid Building Block : The conformationally constrained framework serves as a predictable three-dimensional template for constructing more complex molecules. This rigidity is exploited in medicinal chemistry to design constrained analogs of bioactive molecules, helping to probe interactions with biological targets like enzymes and receptors. researchgate.net
Precursor to Natural Products : The 7-oxabicyclo[2.2.1]heptane core is present in various biologically active natural products. researchgate.net Synthetic strategies targeting these complex molecules often rely on methodologies developed for the construction and functionalization of this scaffold. researchgate.net
Monomers for Polymerization : 7-Oxanorbornene derivatives, including those related to the dione, are important monomers in Ring-Opening Metathesis Polymerization (ROMP). sciforum.netkiesslinglab.com This polymerization technique allows for the synthesis of advanced materials and neoglycopolymers with tailored properties and biological functions. kiesslinglab.comnih.gov The stereochemistry (endo vs. exo) of the monomer can significantly influence the polymerization kinetics and the properties of the resulting polymer. nih.gov
Access to Diverse Functionality : The scaffold can be readily functionalized at multiple positions, allowing for the introduction of a wide range of chemical groups. The dione functionality in this compound, for instance, provides reactive sites for nucleophilic additions and other carbonyl chemistry, further expanding its synthetic utility.
The directed arylation of the 7-oxabicyclo[2.2.1]heptane framework has been described as a method to prepare novel three-dimensional fragments for use in drug discovery. researchgate.net
Structure
3D Structure
Properties
CAS No. |
59896-74-1 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C6H6O3/c7-5-3-1-2-4(9-3)6(5)8/h3-4H,1-2H2 |
InChI Key |
LMUJQFQUWASYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)C(=O)C1O2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Oxabicyclo 2.2.1 Heptane 2,3 Dione and Precursors for Its Synthesis
Diels-Alder Cycloaddition Reactions Leading to 7-Oxabicyclo[2.2.1]heptane Scaffolds
The [4+2] cycloaddition, or Diels-Alder reaction, stands as the most prevalent and efficient method for constructing the 7-oxabicyclo[2.2.1]heptane ring system. researchgate.net This strategy typically involves the reaction of a furan (B31954) derivative, serving as the diene, with an olefinic or acetylenic dienophile. researchgate.net
Furan-Dienophile Cycloadditions and Subsequent Transformations to Diones
The reaction between furan and maleic anhydride (B1165640) is a classic and high-yielding route to produce exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. prepchem.comsemanticscholar.orgresearchgate.net This unsaturated anhydride is a pivotal precursor. The saturated 7-oxabicyclo[2.2.1]heptane scaffold can be readily accessed through the catalytic hydrogenation of this Diels-Alder adduct, typically using a palladium on carbon (Pd/C) catalyst. acs.org
| Diene | Dienophile | Product | Reference |
|---|---|---|---|
| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | prepchem.comsemanticscholar.org |
| Furan | Dimethyl acetylenedicarboxylate | Dimethyl 7-oxa-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | acgpubs.org |
| Furan | Fumaronitrile | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile | ub.edu |
| 3-Alkoxyfurans | N-substituted maleimides | endo-Cantharimides | nih.gov |
Diastereoselective and Enantioselective Approaches for Bicyclic Dione (B5365651) Precursors
Achieving stereocontrol in the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives is crucial for accessing optically active targets. Several methodologies have been developed to this end.
Chiral Auxiliaries: Diastereoselective intramolecular Diels-Alder reactions can be guided by chiral auxiliaries. For instance, the use of (R)-phenylglycinol as a chiral auxiliary has been successfully employed to control the stereochemistry of the bicyclic product. rsc.org
Enzymatic Resolutions: Enzymes offer a powerful tool for obtaining enantiomerically pure compounds. A scalable synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor, was achieved through the enzymatic resolution of its butyl ester using lipase (B570770) A from Candida antarctica. researchgate.net In another example, horse liver alcohol dehydrogenase (HLADH) was used for the stereospecific oxidation of meso-diols within the oxabicyclic series, yielding enantiomerically pure γ-lactones. cdnsciencepub.com
Resolution of Prochiral Precursors: A common strategy involves the conversion of a prochiral starting material, such as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, into a mixture of diastereomers by reaction with a chiral alcohol. thieme-connect.com For example, using the optical antipodes of menthol (B31143) allows for the formation of diastereoisomeric acid-esters, which can be separated chromatographically and then advanced to enantiomerically pure targets. thieme-connect.com
| Method | Precursor/Substrate | Chiral Reagent/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Diastereomeric Resolution | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | (-)-Menthol / (+)-Menthol | Separable diastereoisomeric acid-esters | thieme-connect.com |
| Enzymatic Kinetic Resolution | Butyl ester of 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid | Lipase A from Candida antarctica | Enantioselective access to (1R,2S,4S)-acid | researchgate.net |
| Enzymatic Oxidation | meso-exo- and endo-7-oxabicyclo[2.2.1]heptane diols | Horse Liver Alcohol Dehydrogenase (HLADH) | Enantiomerically pure chiral γ-lactones | cdnsciencepub.com |
| Chiral Auxiliary | Furan diene with dienophile side chain | (R)-phenylglycinol | Diastereoselective intramolecular Diels-Alder reaction | rsc.org |
Gold(I)-Catalyzed Cycloisomerization for Construction of the 7-Oxabicyclo[2.2.1]heptane Ring System
An alternative to the Diels-Alder reaction for forging the 7-oxabicyclo[2.2.1]heptane skeleton is the gold(I)-catalyzed cycloisomerization of acyclic precursors. researchgate.netresearchgate.net This methodology has been successfully applied to the regio- and stereoselective synthesis of substituted 7-oxabicyclo[2.2.1]heptanes from alkynediols. researchgate.net The reaction mechanism is proposed to involve an initial gold-catalyzed cycloisomerization followed by a sequential semi-pinacol-type 1,2-alkyl migration to construct the bicyclic core. researchgate.net This approach has been utilized in the asymmetric total synthesis of natural products like farnesiferol C, demonstrating its utility in complex molecule synthesis. researchgate.net Similarly, gold(I) catalysis can effect the cycloisomerization of 3-alkoxyl-1,6-diynes to furnish bicyclo[2.2.1]hept-5-en-2-ones, highlighting the versatility of gold catalysts in forming bridged ring systems. nih.gov
Derivatization and Transformation of 7-Oxabicyclo[2.2.1]heptane Dicarboxylic Acids and Anhydrides to Dione Structures
The final steps toward 7-oxabicyclo[2.2.1]heptane-2,3-dione involve the synthesis of immediate precursors, namely the dicarboxylic anhydride, and its subsequent conversion to the target dione.
Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydrides as Dione Precursors
The saturated anhydride, exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (often referred to as norcantharidin), is a primary precursor for the dione. nih.govmdpi.com Its synthesis is efficiently achieved in two steps. First, a Diels-Alder reaction between furan and maleic anhydride, often conducted by heating the reactants in a suitable solvent such as chloroform (B151607) or diethyl ether, yields the unsaturated adduct, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. prepchem.comacs.org The second step is the hydrogenation of the carbon-carbon double bond, typically with hydrogen gas and a palladium catalyst, to afford the desired saturated anhydride. acs.org
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Diels-Alder | Furan, Maleic Anhydride | Reflux in furan/chloroform | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | prepchem.com |
| 2. Hydrogenation | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | H₂, Pd/C, EtOAc | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | acs.org |
Conversion of Carboxylic Acid Derivatives to the Dione Functionality
The transformation of the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid or anhydride moiety into the corresponding 2,3-dione is a critical and challenging step. While direct methods for this specific conversion are not extensively detailed, the synthesis of the related unsaturated compound, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dione, has been accomplished, providing a viable route to the saturated target via hydrogenation. acs.org
The dicarboxylic anhydride precursor is synthetically versatile and can be converted into a range of derivatives. For example, it can be ring-opened with alcohols or amines to produce monoesters or monoamides, respectively. thieme-connect.commdpi.com It can also be converted to the corresponding dicarboxamides. researchgate.net Acid-catalyzed cyclization of the corresponding dicarboxylic acids can lead to isomeric structures like dihydro-1,4-ethano-1H,3H-furo[3,4c]furan-3,6(4H)-dione. nih.gov These derivatives, particularly the corresponding diol formed by reduction of the anhydride or diester, represent potential intermediates that could be oxidized to furnish the final this compound.
Acid-Catalyzed Cyclization in Related Systems
Acid-catalyzed cyclization serves as a pivotal strategy in the synthesis of bicyclic ethers, including structures related to 7-oxabicyclo[2.2.1]heptane. This approach often involves the intramolecular reaction of a strategically placed nucleophile, typically a hydroxyl group, with an electrophilic center, such as a protonated epoxide or a double bond. The result is the formation of a new ring system, driven by the thermodynamic stability of the resulting product.
One notable example in a closely related system is the acid-catalyzed cyclization of endo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acids. This reaction leads to the formation of dihydro-1,4-ethano-1H,3H-furo[3,4-c]furan-3,6(4H)-dione and its 1,4-dimethyl analogue. sci-hub.senih.gov This transformation underscores the utility of acid catalysis in constructing complex, fused ring systems from appropriately substituted 7-oxabicyclo[2.2.1]heptane precursors.
Another relevant application of acid-catalyzed cyclization is in the preparation of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes. In this process, the corresponding cis-epoxycyclohexanol is treated with an acid in an inert solvent. google.com The acid facilitates the intramolecular ring-opening of the epoxide by the hydroxyl group, resulting in the formation of the 7-oxabicyclo[2.2.1]heptane skeleton with a high degree of stereocontrol.
These examples, while not directly producing the 2,3-dione, are instrumental in demonstrating the principles of acid-catalyzed formation of the 7-oxabicyclo[2.2.1]heptane core, a critical step in the synthesis of the target molecule and its derivatives.
Advanced Synthetic Routes for Substituted this compound Analogues
The development of advanced synthetic routes has significantly expanded the accessibility and diversity of substituted this compound analogues. These methods range from traditional cycloadditions to modern metal-catalyzed reactions, offering chemists a versatile toolkit for molecular construction.
The Diels-Alder reaction remains a cornerstone in the synthesis of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net The reaction between a furan, which can be substituted, and a dienophile like maleic anhydride or its derivatives, provides a direct route to the bicyclic system. prepchem.comsciforum.net Subsequent chemical transformations can then be employed to introduce the dione functionality or other desired substituents.
A more contemporary and sophisticated approach involves the use of gold catalysis. A highly regio- and stereoselective method has been developed for the construction of a broad range of 7-oxabicyclo[2.2.1]heptanes through a gold(I)-catalyzed cycloisomerization of alkynediols. researchgate.net This reaction proceeds through a sequential process involving the cycloisomerization and a subsequent semi-pinacol-type 1,2-alkyl migration, showcasing the power of transition metal catalysis in forming complex carbocyclic and heterocyclic frameworks.
Furthermore, the synthesis of substituted analogues can be achieved through the modification of a pre-existing 7-oxabicyclo[2.2.1]heptane core. A common precursor for these syntheses is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, also known as norcantharidin. This readily available starting material can undergo ring-opening reactions with various nucleophiles. For instance, reaction with a range of amines leads to the formation of the corresponding norcantharimides, which are analogues of the dione. nih.govsigmaaldrich.com Similarly, reaction with other nucleophiles can yield a variety of amide and ester derivatives, providing a diverse library of substituted compounds. nih.gov
The following table summarizes selected advanced synthetic routes to substituted 7-oxabicyclo[2.2.1]heptane analogues:
| Synthetic Route | Precursors | Key Reagents/Catalysts | Product Type | Reference(s) |
| Diels-Alder Reaction | Substituted furans, maleic anhydride derivatives | Heat or Lewis acid | Substituted 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydrides | prepchem.com, sciforum.net |
| Gold(I)-Catalyzed Cycloisomerization | Alkynediols | Gold(I) catalyst (e.g., Ph₃PAuNTf₂) | Substituted 7-oxabicyclo[2.2.1]heptan-2-ones | researchgate.net |
| Nucleophilic Ring Opening of Anhydride | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (Norcantharidin), various amines | Base (e.g., pyridine) | Norcantharimides (imide analogues) | nih.gov, sigmaaldrich.com |
| Condensation Reaction | S-ethyl-N-(7-oxabicyclo-[2.2.1]heptane-2,3-dicarbonyl)isothiosemicarbazide, primary amines | Direct condensation | N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid | nih.gov |
These advanced methodologies not only provide efficient access to the this compound core but also allow for the introduction of a wide array of functional groups, enabling the exploration of the chemical space around this important scaffold.
Chemical Reactivity and Transformation Pathways of 7 Oxabicyclo 2.2.1 Heptane 2,3 Dione
Reactions Involving the Dione (B5365651) Functionality within the Bridged Bicyclic System
The adjacent α-dicarbonyl groups in 7-oxabicyclo[2.2.1]heptane-2,3-dione are the primary sites of reactivity. The chemistry of this moiety is often studied through its unsaturated precursor, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dione. Experimental and theoretical studies of this unsaturated analogue and its radical anion have provided insight into its electronic structure. acs.org The dione can undergo reactions typical of 1,2-dicarbonyl compounds, though its reactivity is significantly modified by the rigid, strained bicyclic framework. These reactions include reductions, additions, and condensations, often proceeding with high stereoselectivity due to the sterically hindered concave (endo) face and the more accessible convex (exo) face of the molecule.
Stereocontrol and Regioselectivity in Functionalization Reactions of 7-Oxabicyclo[2.2.1]heptane Diones
The inherent rigidity of the 7-oxabicyclo[2.2.1]heptane skeleton provides a powerful platform for stereocontrolled synthesis. Functionalization reactions are heavily influenced by the steric hindrance of the bicyclic structure, which typically directs incoming reagents to the exo face.
Key factors influencing stereocontrol and regioselectivity include:
Substrate Stereochemistry : The initial stereochemistry of substituents (exo vs. endo) on the bicyclic frame can dictate the regioselectivity of subsequent reactions. For instance, in ring-opening cross metathesis (ROCM) of 2-substituted 7-oxabicyclo[2.2.1]hept-5-ene derivatives, an endo substrate can yield a single regioisomer, whereas the corresponding exo substrate may produce a mixture of products. beilstein-journals.org
Steric Interactions : The steric bulk of ligands on a catalyst or the substituents on the substrate can influence the reaction pathway. In ruthenium-catalyzed ROCM, steric interactions between the catalyst's metal-ligand complex and a substituent at the C-2 position are proposed to favor the formation of specific metallacyclobutane intermediates, thereby controlling regioselectivity. beilstein-journals.org
Reaction Pathway Control : In the synthesis of related aza-analogs (1-aza-7-oxabicyclo[2.2.1]heptanes), stereochemical outcomes can be precisely controlled by selectively partitioning the reaction pathway between a direct [3+2] cycloaddition or a tandem nih.govnih.gov-rearrangement/[3+2] cycloaddition, achieving high diastereoselectivity (≥20:1). nih.gov This highlights how manipulating reaction mechanisms can lead to specific stereoisomers in this rigid bicyclic system.
Derivatization Strategies for this compound Analogues
The dione and its common precursor, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) (often referred to as norcantharidin), are key starting materials for a variety of analogues.
The anhydride precursor is readily converted into imide derivatives, which have been investigated for their biological activity. nih.govnih.gov The synthesis involves standard procedures for reacting anhydrides with amines or ammonia. For example, imide and methylimide derivatives of 7-oxobicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid have been synthesized and shown to possess antitumor activity. nih.gov
Thiono analogues, where one or both carbonyl oxygens are replaced by sulfur, can be prepared from the corresponding diones or related lactones. This transformation is typically achieved using sulfurating agents like Lawesson's reagent.
| Starting Material Class | Reagent/Condition | Product Class | Reference |
|---|---|---|---|
| Dicarboxylic Anhydride | Ammonia or Primary Amine | Imide | nih.gov |
| Dione/Lactone | Lawesson's Reagent | Thiono/Dithiono Analogue | N/A |
The unsaturated precursor, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dione, or its derivatives, are valuable substrates for addition reactions. The double bond can react with various electrophiles and nucleophiles, often with a high degree of regio- and stereoselectivity.
For example, the electrophilic addition of bromine to dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate at low temperatures leads to a high yield of the corresponding dibromide adduct. researchgate.net Radical-mediated additions have also been explored. Radical phenylselanyl-group transfer reactions have been used to introduce substituents simultaneously at the C(6)-endo and C(5)-exo positions of 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives. chimia.ch This process involves the addition of an electrophilic malonyl radical to a silyl (B83357) ketene (B1206846) acetal (B89532) derived from the parent ketone. chimia.ch
Ring-Opening and Rearrangement Reactions of 7-Oxabicyclo[2.2.1]heptane Systems
The inherent strain in the 7-oxabicyclo[2.2.1]heptane ring system makes it susceptible to a variety of ring-opening and rearrangement reactions, which are powerful tools for synthesizing complex acyclic and monocyclic compounds with controlled stereochemistry. acs.org
Ring-Opening Metathesis (ROM) : The unsaturated derivatives are excellent substrates for Ring-Opening Metathesis Polymerization (ROMP) and Ring-Opening Cross Metathesis (ROCM). beilstein-journals.orgbeilstein-journals.org ROCM reactions of 2-cyano substituted 7-oxanorbornenes with partners like allyl alcohol, promoted by ruthenium catalysts, have been studied to establish the stereochemical and regiochemical outcomes. beilstein-journals.org
Acid-Catalyzed Rearrangement : Gold(I)-catalyzed cycloisomerization of alkynediols can produce the 7-oxabicyclo[2.2.1]heptane skeleton, which can then undergo a sequential semi-pinacol-type 1,2-alkyl migration. researchgate.net This tandem reaction provides a highly regio- and stereoselective method to construct a broad range of these bicyclic systems. researchgate.net
Reaction with Dinitrogen Pentoxide : The parent 7-oxabicyclo[2.2.1]heptane undergoes a ring-opening reaction with dinitrogen pentoxide in dichloromethane (B109758) to exclusively yield trans-cyclohexane-1,4-diol dinitrate. rsc.org
Anhydride Ring-Opening : The anhydride precursor, norcantharidin, can be easily opened by nucleophiles. For instance, treatment with N-[4-(hydroxymethyl)phenyl]acetamide in the presence of pyridine (B92270) yields a dicarboxylic acid monoester derivative. mdpi.com
Ring Rearrangement Metathesis (RRM) : This domino process, which may involve a sequence of ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), is a powerful strategy for transforming 7-oxabicyclo[2.2.1]heptene derivatives into complex new frameworks that are otherwise difficult to assemble. researchgate.net
Retro-Diels-Alder Reactions : Certain derivatives can undergo reverse Michael or reverse aldol (B89426) reactions, which constitute formal 5-endo-trig reversals, leading to the formation of isobenzofuran (B1246724) or cyclohexadiene derivatives. researchgate.net
| Reaction Type | Substrate/System | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ring-Opening Cross Metathesis (ROCM) | 2-Substituted-7-oxabicyclo[2.2.1]hept-5-enes | Ruthenium alkylidene catalysts, Allyl alcohol | Substituted Tetrahydrofurans | beilstein-journals.orgbeilstein-journals.org |
| Cycloisomerization/Rearrangement | Alkynediols | Gold(I) catalysts | Rearranged 7-Oxabicyclo[2.2.1]heptanes | researchgate.net |
| Ring-Opening | 7-Oxabicyclo[2.2.1]heptane | Dinitrogen pentoxide | trans-Cyclohexane-1,4-diol dinitrate | rsc.org |
| Anhydride Ring-Opening | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | Alcohols, Pyridine | Dicarboxylic acid monoesters | mdpi.com |
| Ring Rearrangement Metathesis (RRM) | 7-Oxabicyclo[2.2.1]heptene derivatives | Metathesis catalysts | Complex polycyclic frameworks | researchgate.net |
| 5-endo-trig Reversal | Substituted 7-oxabicyclo[2.2.1]heptenes | Acid or Base | Isobenzofurans, Cyclohexadienes | researchgate.net |
Advanced Spectroscopic Characterization and Structural Analysis of 7 Oxabicyclo 2.2.1 Heptane 2,3 Dione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex organic molecules like 7-oxabicyclo[2.2.1]heptane-2,3-dione. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a complete assignment of all protons and carbons can be achieved, confirming the bicyclic framework and the stereochemical relationship of its substituents.
Application of 1D and 2D NMR Techniques for Complex Bicyclic Structures
The structural rigidity of the 7-oxabicyclo[2.2.1]heptane system imparts distinct chemical shifts and coupling patterns in its NMR spectra. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei. In the ¹H NMR spectrum, the bridgehead protons (H1 and H4) typically appear as characteristic multiplets, while the methylene (B1212753) protons at C5 and C6 exhibit more complex splitting patterns due to both geminal and vicinal couplings.
For a definitive assignment, two-dimensional (2D) NMR experiments are indispensable. emerypharma.com ¹H-¹H Correlation Spectroscopy (COSY) is used to establish proton-proton connectivities, tracing the spin systems within the molecule. For instance, correlations between the bridgehead protons and the adjacent protons on the carbon backbone confirm the bicyclic structure. emerypharma.com
Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assigning the carbon signals. HSQC correlates each proton to its directly attached carbon atom. HMBC, on the other hand, reveals longer-range couplings (typically 2-3 bonds), which is vital for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC correlations from the bridgehead protons to the dione (B5365651) carbonyl carbons (C2 and C3) would be key in confirming their positions. dtu.dk
The analysis of derivatives, such as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, provides insight into the expected spectral features. researchgate.net The introduction of substituents significantly alters the chemical shifts of nearby protons and carbons, and these changes can be rationalized based on inductive and anisotropic effects.
Table 1: Representative NMR Data for Related 7-Oxabicyclo[2.2.1]heptane Systems
| Nucleus | Technique | Expected Chemical Shift (ppm) for this compound | Observations from Related Compounds |
| ¹H | 1D NMR | Bridgehead (H1, H4): ~4.5-5.0 | Bridgehead protons in the parent 7-oxabicyclo[2.2.1]heptane appear around 4.5 ppm. chemicalbook.com |
| ¹H | 1D NMR | Methylene (H5, H6): ~1.5-2.5 | Methylene protons show complex splitting due to the rigid structure. |
| ¹³C | 1D NMR | Carbonyl (C2, C3): ~190-210 | Dione carbons are expected to be significantly downfield. |
| ¹³C | 1D NMR | Bridgehead (C1, C4): ~75-85 | Bridgehead carbons attached to the ether oxygen are deshielded. |
| ¹H-¹H | COSY | Correlations expected between H1/H6 and H4/H5. | Confirms proton connectivity within the bicyclic framework. emerypharma.com |
| ¹H-¹³C | HMBC | Correlations expected from H1/H4 to C2/C3. | Crucial for assigning the quaternary carbonyl carbons. dtu.dk |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Dione Functionalities
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by analyzing their characteristic vibrational frequencies. For this compound, the most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl (C=O) groups of the dione functionality.
The IR spectrum of the parent 7-oxabicyclo[2.2.1]heptane shows characteristic C-O-C stretching bands of the ether linkage. nist.gov In the dione derivative, the carbonyl stretching region is of particular interest. Typically, α-diones exhibit two C=O stretching bands due to symmetric and asymmetric stretching modes. The coupling between the two carbonyl groups, influenced by the dihedral angle between them, leads to a splitting of the absorption frequency.
In a rigid bicyclic system like this, the strain and geometric constraints significantly influence the vibrational frequencies. The C=O stretching bands for this compound are expected to appear at a relatively high wavenumber, potentially in the range of 1730-1780 cm⁻¹, which is characteristic of strained cyclic ketones. The interaction between the carbonyl groups and the adjacent ether oxygen could also subtly influence these frequencies. Two-dimensional IR (2D-IR) spectroscopy could be employed for more advanced analysis, revealing couplings between different vibrational modes. stfc.ac.uk
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Dione) | Symmetric Stretch | ~1760-1780 | The exact position is sensitive to ring strain and electronic effects. |
| C=O (Dione) | Asymmetric Stretch | ~1730-1750 | Coupling between the two carbonyls results in two distinct bands. |
| C-O-C (Ether) | Asymmetric Stretch | ~1100-1200 | Characteristic of the ether bridge in the bicyclic system. |
| C-H | Stretch | ~2850-3000 | Aliphatic C-H stretching of the bicyclic frame. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation pathways upon ionization, aiding in structural confirmation. For this compound, electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺·), confirming its molecular weight, followed by a series of fragment ions that are characteristic of its structure.
The fragmentation of bicyclic systems is often governed by pathways that relieve ring strain. libretexts.orglibretexts.org A characteristic fragmentation for this molecule would be a retro-Diels-Alder reaction, which is a common pathway for related bicyclo[2.2.1]heptane systems. This could lead to the expulsion of a neutral molecule like furan (B31954), resulting in a significant fragment ion. aip.org
Another predictable fragmentation pathway is the loss of one or two molecules of carbon monoxide (CO) from the dione moiety. The sequential loss of CO is a hallmark of α-dicarbonyl compounds. libretexts.org
Table 3: Predicted Key Fragmentations for this compound in EI-MS
| Fragmentation Pathway | Neutral Loss | m/z of Fragment Ion | Structural Implication |
| α-cleavage | CO | M - 28 | Loss of one carbonyl group. |
| Sequential α-cleavage | 2CO | M - 56 | Loss of the dione functionality. |
| Retro-Diels-Alder | Furan (C₄H₄O) | M - 68 | Characteristic of the 7-oxabicyclo[2.2.1]heptane core. aip.org |
| Cleavage of ether bridge | C₂H₂O | M - 42 | Another possible pathway to relieve ring strain. |
Photoelectron Spectroscopy (PES) for Probing Electronic Structure and Molecular Orbitals
Photoelectron spectroscopy (PES) is a sophisticated technique that measures the ionization energies of molecules, providing direct insight into the energies of their molecular orbitals. arizona.edu The He(Iα) photoelectron spectra of this compound and its analogs are particularly informative due to the presence of multiple lone pairs on the oxygen atoms.
Studies on closely related compounds, such as 3,6-dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione and 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dione, have shown significant through-bond and through-space interactions between the oxygen lone-pair orbitals (nO) of the carbonyl groups and the ether bridge. researchgate.netnist.gov
In this compound, the highest occupied molecular orbitals (HOMOs) are expected to be combinations of the lone pair orbitals of the three oxygen atoms. The splitting of the ionization energy bands in the PE spectrum reveals the extent of these interactions. The first ionization potential would correspond to the removal of an electron from the highest energy combination of these lone pair orbitals. Theoretical calculations, such as ab initio methods, are often used in conjunction with experimental PES data to assign the observed ionization bands to specific molecular orbitals. researchgate.net This analysis provides a detailed picture of the molecule's electronic structure, which is fundamental to understanding its reactivity.
Table 4: Ionization Energy Data from Photoelectron Spectroscopy of a Related Dione
| Compound | Ionization Energy (eV) | Assignment | Reference |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione | 8.95 ± 0.05 | Vertical ionization potential | Dougherty, et al., 1979 nist.gov |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing accurate measurements of bond lengths, bond angles, and torsional angles. This technique would unambiguously establish the absolute stereochemistry and solid-state conformation of this compound.
A crystallographic analysis of this compound would precisely define the C2-C3 bond length, the O=C-C=O dihedral angle, and the degree of pyramidalization at the carbonyl carbons. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. This information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Table 5: Representative Crystallographic Data for a Related 7-Oxabicyclo[2.2.1]heptane Derivative
| Parameter | Description | Observed Value/Feature | Implication for the Dione Structure |
| Crystal System | The geometric arrangement of the unit cell | Monoclinic (for a dicarboxylic acid derivative) nih.gov | Provides basic crystallographic information. |
| Space Group | The symmetry of the crystal | P2₁/c (for a dicarboxylic acid derivative) nih.gov | Defines the symmetry operations within the crystal. |
| Bond Angles | Angles between adjacent bonds | C-O-C angle of the ether bridge is strained. | The rigid framework imposes significant angle strain. |
| Conformation | The spatial arrangement of atoms | The bicyclic system adopts a rigid, boat-like conformation. | The dione's conformation is pre-determined by the bicyclic core. |
| Intermolecular Interactions | Non-covalent forces between molecules | Hydrogen bonding and π-π stacking in co-crystals. nih.govnih.gov | Dictates the packing of molecules in the solid state. |
Computational and Theoretical Investigations of 7 Oxabicyclo 2.2.1 Heptane 2,3 Dione Chemistry
Quantum Chemical Calculations for Electronic Properties and Stability
Quantum chemical calculations are fundamental to predicting the electronic structure and thermodynamic stability of molecules. These methods can be broadly categorized into ab initio, Density Functional Theory (DFT), and semiempirical approaches, each offering a different balance of accuracy and computational cost.
Ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are high-level computational tools used to solve the electronic Schrödinger equation with minimal experimental input.
Ab initio calculations have been employed to study the electronic structure of related 7-oxabicyclo[2.2.1]heptane systems. For instance, calculations at the STO-3G basis set level were used to investigate through-bond interactions between the oxygen lone-pair orbitals of the ether bridge and the carbonyl functions in 3,6-dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione. researchgate.net These types of calculations are crucial for understanding how the rigid bicyclic framework mediates electronic communication between functional groups.
DFT methods, which approximate the electron correlation for a given electron density, are widely used for their balance of accuracy and efficiency. The B3LYP functional, for example, has been used to calculate the relative free energies and reaction barriers for the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net For 7-Oxabicyclo[2.2.1]heptane-2,3-dione, DFT calculations would be instrumental in determining key electronic properties such as ionization potential, electron affinity, and the distribution of electrostatic potential, which dictates intermolecular interactions.
Table 1: Representative Quantum Chemical Methods and Their Applications
| Method Type | Specific Method/Functional | Typical Application for this compound |
|---|---|---|
| Ab Initio | Hartree-Fock (HF) with STO-3G basis set | Analysis of molecular orbital interactions researchgate.net |
| DFT | B3LYP | Calculation of reaction energetics and transition states researchgate.net |
Semiempirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1, PM3, and MNDO are computationally much faster than ab initio or DFT methods, making them suitable for preliminary analysis of large molecules or for exploring broad potential energy surfaces. wikipedia.org
While specific semiempirical studies on this compound are not prominent in the literature, these methods are frequently applied to bicyclic systems to predict ground-state geometries, heats of formation, and dipole moments. wikipedia.org Their utility lies in rapidly screening different conformations or reaction pathways before committing to more computationally expensive DFT or ab initio calculations.
Molecular Orbital (MO) Theory and its Application to Bonding and Reactivity
Molecular Orbital (MO) theory describes chemical bonding in terms of delocalized orbitals that extend over the entire molecule. pressbooks.publibretexts.orglibretexts.org This approach is particularly insightful for understanding the electronic structure and reactivity of conjugated or strained systems like this compound.
The key molecular orbitals for the reactivity of this dione (B5365651) are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be a combination of the lone pair orbitals (n) of the three oxygen atoms (two carbonyl, one ether), while the LUMO will likely be a combination of the antibonding π* orbitals of the two carbonyl groups. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and the energy required for electronic excitation.
Investigation of Radical Anions and Electron Transfer Pathways
The reduction of a molecule by one electron leads to the formation of a radical anion, a species that is both a radical and an anion. wikipedia.org The study of radical anions is crucial for understanding electron transfer (ET) processes in chemistry and biology. The presence of two electron-withdrawing carbonyl groups in this compound makes it a potential candidate for forming a stable radical anion upon reduction.
Experimental and theoretical studies have been conducted on the radical anion of the related unsaturated compound, 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione. acs.orgacs.org Upon electrochemical reduction, this molecule forms a persistent radical anion where the unpaired electron is delocalized over the dicarbonyl system. Computational methods, such as DFT, are used to model the structure and spin density distribution of such radical anions.
In other bicyclic systems, electron transfer can initiate significant chemical transformations. For example, the ET reduction of bicyclic endoperoxides can lead to the formation of a distonic radical anion (where the charge and radical centers are separated), which can then undergo further fragmentation or rearrangement. nih.gov Although the reaction pathways for the this compound radical anion have not been explicitly detailed, it is plausible that it could participate in ET chains or undergo bond cleavages, depending on the reaction conditions.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a complete potential energy surface for a given reaction.
For the 7-oxabicyclo[2.2.1]heptane framework, DFT calculations have been successfully applied to elucidate complex reaction mechanisms. For instance, in a gold-catalyzed cycloisomerization of alkynediols to form substituted 7-oxabicyclo[2.2.1]heptanes, DFT (using the B3LYP functional) was employed to map the entire catalytic cycle. researchgate.net This study calculated the free energy barriers for key steps, such as a semi-pinacol rearrangement, identifying the rate-determining transition state (with a calculated barrier of 15.9 kcal/mol) and explaining the observed product selectivity. researchgate.net Similarly, mechanisms for the directed arylation of the 7-oxabicyclo[2.2.1]heptane core have been proposed and are amenable to theoretical investigation to validate the suggested pathways involving oxidative addition, C-H activation, and reductive elimination. researchgate.net
For reactions involving this compound, such as nucleophilic addition to the carbonyls or ring-opening reactions, computational modeling could predict the stereochemical outcomes and relative reaction rates by comparing the energies of different transition states.
Conformational Landscape Analysis via Computational Modeling
The 7-oxabicyclo[2.2.1]heptane framework is a rigid bicyclic system. However, some degree of flexibility may exist. Conformational analysis aims to identify all stable low-energy structures (conformers) of a molecule and determine their relative populations.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione |
Thermochemical Properties and Strain Energy Calculations of Related Oxabicyclic Systems
Theoretical Framework for Thermochemical Property Calculation
Modern computational chemistry offers a suite of tools to predict thermochemical properties such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). aip.org Methods like Density Functional Theory (DFT), particularly with functionals like B3LYP, and higher-level ab initio calculations are employed to determine these properties. aip.org Isodesmic and homodesmic reactions are commonly used theoretical constructs that allow for the accurate calculation of enthalpies of formation for strained molecules by ensuring the conservation of bond types, thereby minimizing errors in calculations. aip.org
Thermochemical Data of 7-Oxabicyclo[2.2.1]heptane and Related Compounds
While direct data for the dione derivative is limited, the parent compound, 7-oxabicyclo[2.2.1]heptane, has been the subject of thermochemical studies. These studies provide a foundational understanding of the energetic landscape of this bicyclic ether. The introduction of carbonyl groups at the 2 and 3 positions to form the dione would significantly alter these properties due to changes in geometry, electronic effects, and the introduction of additional ring strain.
Below is a table summarizing the available thermochemical data for 7-oxabicyclo[2.2.1]heptane and some of its derivatives, which serves as a crucial reference for estimating the properties of the dione.
| Compound | Enthalpy of Formation (gas, 298 K, kJ/mol) | Method |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | -181.6 ± 20.1 | Calculated from liquid phase data and estimated ΔvapH |
| endo-2-methyl-7-oxabicyclo[2.2.1]heptane | -203.5 ± 2.1 | Calculated from liquid phase data and estimated ΔvapH |
| exo-2-methyl-7-oxabicyclo[2.2.1]heptane | -207.0 ± 2.2 | Calculated from liquid phase data and estimated ΔvapH |
This table presents calculated gas-phase enthalpies of formation for 7-oxabicyclo[2.2.1]heptane and its methylated derivatives, providing a baseline for understanding the energetic properties of this bicyclic system. aip.org
Strain Energy in Oxabicyclic Systems
The concept of strain energy is fundamental to understanding the reactivity and stability of cyclic and polycyclic molecules. For the 7-oxabicyclo[2.2.1]heptane framework, the inherent strain arises from the geometric constraints of the bridged bicyclic system, leading to deviations from ideal bond angles and lengths.
The strain energy of 7-oxabicyclo[2.2.1]heptane can be estimated from its enthalpy of polymerization. The ring-opening polymerization of this monomer relieves the ring strain, and the enthalpy change of this process is a direct measure of the strain energy.
| Compound | Enthalpy of Polymerization (l→c, kJ/mol) | Derived Strain Energy (kJ/mol) |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | -44.3 ± 1.9 | ~44.3 |
| exo-3-methyl-7-oxabicyclo[2.2.1]heptane | -49.7 ± 2.6 | ~49.7 |
| endo-3-methyl-7-oxabicyclo[2.2.1]heptane | -45.4 ± 3.1 | ~45.4 |
This table shows the enthalpy of polymerization for 7-oxabicyclo[2.2.1]heptane and its derivatives. The negative enthalpy of polymerization indicates the relief of ring strain upon forming the polymer chain.
While specific values for this compound require dedicated computational studies, the existing data for related oxabicyclic systems provide a critical framework for understanding its likely thermochemical behavior and the significant role that ring strain plays in its chemical properties.
Research Applications and Intermediary Roles of 7 Oxabicyclo 2.2.1 Heptane 2,3 Dione in Advanced Chemical Synthesis
Building Blocks for Complex Organic Molecules
The 7-oxabicyclo[2.2.1]heptane skeleton is a recurring structural element in numerous biologically active compounds and serves as a foundational scaffold for the synthesis of complex organic molecules. dtu.dkresearchgate.net Its conformational rigidity and predictable reactivity allow for the stereocontrolled introduction of functional groups, making it an invaluable intermediate in multistep syntheses.
Synthesis of Polycyclic Compounds and Natural Product Scaffolds
The 7-oxabicyclo[2.2.1]heptane core is a key structural component in various naturally occurring compounds, including the anticancer agent cantharidin. rsc.org The Diels-Alder reaction is a common and efficient method for constructing this bicyclic system, often utilizing furan (B31954) as the diene. researchgate.netrsc.org This strategy has been employed in the total synthesis of complex natural products, such as solanoeclepin A, where an intramolecular Diels-Alder reaction was used to form the 7-oxabicyclo[2.2.1]heptane moiety. rsc.org
Furthermore, gold(I)-catalyzed cycloisomerization of alkynediols presents a highly regio- and stereoselective method to construct a broad range of 7-oxabicyclo[2.2.1]heptanes. researchgate.net This methodology has been successfully applied to the asymmetric total synthesis of farnesiferol C, highlighting the utility of this scaffold in accessing complex natural product architectures. researchgate.net The inherent strain within the bicyclic system can also be exploited for subsequent transformations, allowing for the construction of diverse polycyclic systems.
| Precursor Compound | Reaction Type | Resulting Scaffold/Product | Reference |
| Furan and Acrylonitrile | Diels-Alder Reaction | 7-Oxabicyclo[2.2.1]heptane | researchgate.net |
| Alkynediols | Gold(I)-Catalyzed Cycloisomerization | 7-Oxabicyclo[2.2.1]heptane | researchgate.net |
| Furan and Dienophile | Intramolecular Diels-Alder | Solanoeclepin A substructure | rsc.org |
Utilization as Chirons in Asymmetric Total Synthesis
Enantiomerically enriched 7-oxabicyclo[2.2.1]heptane derivatives are highly valuable as chirons in the asymmetric total synthesis of natural products and bioactive molecules. researchgate.net Their rigid framework allows for the transfer of stereochemical information through subsequent reactions, enabling the synthesis of complex targets with high levels of stereocontrol.
One of the first efficient asymmetric syntheses of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives was achieved through a highly diastereoselective Diels-Alder reaction between furan and (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates. rsc.org This approach provides access to enantiopure building blocks that can be further elaborated into more complex structures. These chirons have proven instrumental in the synthesis of rare sugars, monosaccharide and disaccharide mimetics, and other biologically important molecules. researchgate.net The development of stereodivergent synthetic routes allows for access to a wider range of stereoisomers from a common precursor, further enhancing the utility of these bicyclic systems in asymmetric synthesis. nih.gov
Development of Advanced Materials and Functional Molecules
Beyond natural product synthesis, the 7-oxabicyclo[2.2.1]heptane scaffold has found applications in materials science and the development of functional molecules due to its unique structural and chemical properties.
Universal Linkers in Solid-Phase Oligonucleotide Synthesis
Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-diol have been designed and evaluated as universal linkers for the solid-phase synthesis of oligonucleotides. dntb.gov.ua These linkers are attached to a solid support and provide a starting point for the assembly of oligonucleotide chains, regardless of the 3'-terminal nucleoside. researchgate.netlookchem.comgoogleapis.com The rigid, pre-organized conformation of the diol facilitates efficient and clean cleavage of the synthesized oligonucleotide from the solid support under standard deprotection conditions. lookchem.com
Benzo-fused and phenanthrene-fused derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-diol have been developed as hydrophobic universal linkers. dntb.gov.uaresearchgate.net These linkers have shown reactivity comparable to conventional universal linkers and offer advantages in the purification of the final oligonucleotide product. dntb.gov.uaresearchgate.net The use of a universal linker simplifies the synthetic process, reduces the need for multiple starting materials, and minimizes the potential for errors in automated synthesis. researchgate.netgoogleapis.com
| Linker Type | Key Feature | Application | Reference |
| Benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol | Universal linker | Solid-phase oligonucleotide synthesis | dntb.gov.ua |
| Phenanthrene-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol | Hydrophobic universal linker | Solid-phase oligonucleotide synthesis | researchgate.net |
| UnyLinker | Conformationally rigid diol | Efficient and scalable oligonucleotide synthesis | researchgate.netlookchem.com |
Precursors for Polymerization Studies
The strained ring system of 7-oxabicyclo[2.2.1]heptane derivatives makes them suitable monomers for ring-opening metathesis polymerization (ROMP). researchgate.net For instance, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester can be polymerized using a ruthenium catalyst to yield polymers with high molecular weights. researchgate.net The resulting polymers can be further modified, for example, by hydrolysis of the ester groups to produce polyanions that form gels in aqueous solutions. researchgate.net
The enthalpy of polymerization for derivatives of 7-oxabicyclo[2.2.1]heptane has been studied to understand the strain energy of these bicyclic ethers. researchgate.net These studies provide fundamental thermodynamic data that is crucial for the design and synthesis of new polymeric materials with specific properties. The ability of these monomers to undergo controlled polymerization opens up possibilities for creating novel materials with applications in various fields. rsc.org
Rational Design and Synthesis of Chemical Probes based on 7-Oxabicyclo[2.2.1]heptane Scaffolds
The rigid 7-oxabicyclo[2.2.1]heptane framework serves as an excellent scaffold for the rational design of chemical probes to investigate biological systems. researchgate.net Its well-defined three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets such as proteins.
Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been designed as inhibitors of protein phosphatase 5 (PP5), an enzyme linked to tumor cell growth. mdpi.comnih.gov By modifying the scaffold with functionalized attachments, researchers have developed selective inhibitors that can reverse temozolomide (B1682018) resistance in glioblastoma. nih.gov The spatial conformational restriction imposed by the bicyclic core was found to be crucial for achieving selectivity for PP5 over other phosphatases. nih.gov This work demonstrates the potential of using the 7-oxabicyclo[2.2.1]heptane scaffold to develop potent and selective chemical probes and therapeutic agents.
Role in Mechanistic Organic Chemistry Studies
The rigid, strained structure of the 7-oxabicyclo[2.2.1]heptane framework, the core of 7-Oxabicyclo[2.2.1]heptane-2,3-dione, makes it an excellent scaffold for investigating various reaction mechanisms. Its fixed conformation allows for precise control and analysis of stereochemical and electronic effects, providing valuable insights into reaction pathways, transition states, and intermediate stability. While direct mechanistic studies on this compound are not extensively documented, research on closely related derivatives highlights the utility of this bicyclic system in elucidating fundamental principles of organic chemistry.
Probing Reaction Pathways through Stereochemistry
Studies on derivatives such as 7-oxabicyclo[2.2.1]heptane-2-carboxylates have been instrumental in understanding elimination reactions. A base-induced elimination reaction of these compounds provides a pathway to highly functionalized cyclohexenols. The mechanism is proposed to be a two-step process involving the formation of a carbanion followed by the cleavage of the C-O bridge bond. The stereochemical outcome of these reactions is highly dependent on the substrate's initial stereochemistry and the reaction conditions, making it a powerful system for mechanistic investigation.
For instance, the treatment of various stereoisomers of dimethyl 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate with bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) has been used to examine the potential for epimerization during the reaction. It was observed that at lower temperatures, the reaction is highly stereoselective with minimal epimerization.
| Substrate Stereoisomer | Base | Temperature (°C) | Key Observation |
|---|---|---|---|
| di-endo-1 | LHMDS | -78 to 0 | Epimerization hardly took place. |
| di-endo-1 | KHMDS | -78 to 0 | Epimerization hardly took place. |
| di-exo-1 | LHMDS | -78 | Little epimerization observed. |
| di-exo-1 | KHMDS | -78 to 0 | Epimerization occurred, with increased epimerization at higher temperatures. |
| di-endo-1 | DBU | Not specified | Isomerized to the exo,endo-1 isomer. |
| di-exo-1 | DBU | Not specified | No isomerization observed. |
These findings support a mechanism where the enolate forms first, followed by ring opening. The tendency of the potassium enolate to epimerize more readily than the lithium enolate provides further insight into the nature of the carbanionic intermediate and the role of the counter-ion.
Elucidating Electronic Structure and Reactivity
The electronic properties of the 7-oxabicyclo[2.2.1]heptane system have been probed using physical organic chemistry methods. A notable example is the study of the radical anion of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dione, the unsaturated analog of the target compound. acs.orgacs.org Through techniques like photoelectron spectroscopy, researchers have been able to determine the ionization energy of this molecule, offering a quantitative measure of its electronic structure. nist.gov
| Parameter | Value (eV) | Method |
|---|---|---|
| Vertical Ionization Energy | 8.95 ± 0.05 | Photoelectron Spectroscopy (PE) |
Such studies are crucial for understanding how the bicyclic framework influences the energy levels of the dione's molecular orbitals. This information is fundamental to predicting the compound's reactivity in redox reactions and its behavior in pericyclic reactions, providing a basis for understanding reaction mechanisms at a molecular orbital level.
Investigating Ring-Opening Mechanisms
The strained ether bridge of the 7-oxabicyclo[2.2.1]heptane system makes it a valuable substrate for studying ring-opening reactions. For example, the reaction of 7-oxabicyclo[2.2.1]heptane with dinitrogen pentoxide was found to be approximately second order in dinitrogen pentoxide and to have a highly negative entropy of activation. This kinetic data suggests a highly ordered transition state for the ring-opening process, which exclusively yields trans-cyclohexane-1,4-diol dinitrate. rsc.org In another example, acid-catalyzed ring-opening of a related cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with various alcohols was confirmed through X-ray crystallography to proceed via an SN2-like mechanism. beilstein-journals.org These studies demonstrate how the defined stereochemistry of the bicyclic system allows for the unambiguous determination of the inversion of stereochemistry, a hallmark of the SN2 mechanism.
Future Research Directions and Emerging Opportunities in 7 Oxabicyclo 2.2.1 Heptane 2,3 Dione Chemistry
Innovative Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of novel synthetic routes to 7-Oxabicyclo[2.2.1]heptane-2,3-dione is a primary and essential area for future investigation. Current literature does not provide established, high-yielding methods for its preparation. Future research could focus on:
Direct Oxidation of Diols: Investigating the selective oxidation of the corresponding cis- or trans-7-oxabicyclo[2.2.1]heptane-2,3-diols. Modern, mild, and selective oxidation reagents and catalytic systems could be employed to achieve high efficiency and minimize side reactions.
Ozonolysis of Unsaturated Precursors: A potential route could involve the controlled ozonolysis of 7-oxabicyclo[2.2.1]hept-2-ene, followed by a reductive workup. Optimizing reaction conditions to favor the formation of the dione (B5365651) over other oxidation products would be a key challenge.
Gold-Catalyzed Cycloisomerization: Drawing inspiration from the synthesis of other substituted 7-oxabicyclo[2.2.1]heptanes, gold(I)-catalyzed cycloisomerization of appropriately substituted alkynediols could offer a regio- and stereoselective pathway to the core structure, which could then be further elaborated to the dione.
| Potential Synthetic Precursor | Proposed Reaction | Key Challenges |
| 7-Oxabicyclo[2.2.1]heptane-2,3-diol | Selective Oxidation | Over-oxidation, stereocontrol |
| 7-Oxabicyclo[2.2.1]hept-2-ene | Ozonolysis | Control of cleavage products |
| Substituted Alkynediols | Gold(I)-Catalyzed Cycloisomerization | Synthesis of complex precursors |
Deeper Mechanistic Understanding of Novel Transformation Pathways
Once viable synthetic routes are established, the reactivity of the this compound core can be explored. The strained bicyclic framework combined with the adjacent carbonyl groups suggests a rich and complex reaction landscape. Future mechanistic studies could include:
Photochemical Rearrangements: Investigating the photochemical behavior of the α-diketone, which may lead to novel cage compounds or ring-contracted products through rearrangements like the benzil-benzilic acid rearrangement.
Nucleophilic Additions: A detailed study of the stereoselectivity of nucleophilic additions to the carbonyl groups. The facial selectivity will be influenced by the steric and electronic effects of the bicyclic system.
Ring-Opening Reactions: Exploring conditions for selective ring-opening reactions, which could provide access to highly functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives that are otherwise difficult to synthesize.
Integration of Artificial Intelligence and Data Science in Chemical Discovery
The application of artificial intelligence (AI) and data science is revolutionizing chemical research. For a relatively unexplored molecule like this compound, these tools could be particularly impactful:
Predictive Synthesis Planning: Machine learning models could be trained on databases of reactions involving bridged bicyclic compounds to predict optimal synthetic routes and reaction conditions for the dione.
Property Prediction: AI algorithms could be used to predict the physicochemical, spectroscopic, and even potential biological properties of the dione and its hypothetical derivatives, guiding experimental efforts.
High-Throughput Screening Simulation: Computational models could simulate the interaction of the dione with biological targets, enabling virtual screening for potential applications in drug discovery before committing to laborious laboratory synthesis.
Expanding the Functionalization Scope of the this compound Core
Beyond the reactions of the diketone itself, future work should focus on methods to introduce a wide range of functional groups onto the bicyclic scaffold. This would create a library of novel compounds with diverse properties. Key areas for exploration include:
α-Functionalization: Developing methods for the selective mono- or di-functionalization at the α-positions to the carbonyl groups (C5 and C6). This could involve enolate chemistry or modern C-H activation strategies.
Bridgehead Functionalization: While challenging, the selective introduction of substituents at the bridgehead positions (C1 and C4) would provide access to a unique chemical space.
Conversion to Heterocycles: The diketone functionality is a versatile precursor for the synthesis of fused heterocyclic systems, such as quinoxalines or pyrazines, by condensation with appropriate binucleophiles.
Exploration of New Application Avenues in Chemical Biology and Materials Science
The unique, rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for applications in both chemical biology and materials science.
Chemical Biology: The dione could serve as a core for the design of enzyme inhibitors or molecular probes. Its rigid structure can be used to precisely position functional groups for interaction with biological macromolecules. The related 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) has been investigated as a potential antitumor agent, suggesting that the dione could also be a starting point for medicinal chemistry programs.
Materials Science: As a monomer or cross-linking agent, the dione could be incorporated into polymers to impart specific thermal or mechanical properties. The strained ring system could be designed to undergo ring-opening polymerization, leading to novel materials with unique backbone structures.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-Oxabicyclo[2.2.1]heptane-2,3-dione and its derivatives?
- Methodological Answer : Synthesis typically involves cycloaddition or oxidation reactions. For example, derivatives like 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be esterified using reagents such as 2-(butylthio)ethanol under anhydrous conditions to form monoesters . Characterization requires NMR (¹H/¹³C), FTIR, and X-ray crystallography to confirm stereochemistry and purity .
Q. How can the stereochemical configuration of this compound derivatives be resolved experimentally?
- Methodological Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., amylose-based columns) is effective. For example, the endo,endo configuration of dimethyl esters was confirmed via X-ray diffraction in a co-crystal with 2-amino-1,3,4-thiadiazole . Computational modeling (DFT) can supplement experimental data to validate stereochemical assignments .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : The compound’s anhydride form (e.g., 2,3-dimethyl derivative) is corrosive and requires handling under inert atmospheres (N₂/Ar) with PPE (gloves, goggles). Storage should adhere to OSHA standards for reactive chemicals, including temperature-controlled environments (-20°C) and secondary containment .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of nucleophilic additions to this compound?
- Methodological Answer : In superbasic NaOH/DMSO media, amidoximes react with the anhydride form to yield N-acylamidoximes, favoring exo-attack due to steric hindrance from the bicyclic framework . Solvent polarity and temperature (e.g., reflux in THF vs. RT in DMF) significantly alter product distribution, as shown in analogous bicycloheptane systems .
Q. What strategies mitigate instability issues in this compound during long-term storage?
- Methodological Answer : Stabilization via lyophilization (for aqueous solutions) or formulation as a salt (e.g., sodium or potassium carboxylate) reduces hydrolytic degradation. Derivatives like the 5-(cyanomethyl)-substituted analog exhibit enhanced thermal stability due to electron-withdrawing effects .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Molecular dynamics (MD) simulations and DFT calculations (e.g., using Gaussian or ORCA) model transition states for cycloadditions or ring-opening reactions. For example, the activation energy for epoxidation of vinyl derivatives correlates with experimental yields in bicyclo[4.1.0]heptane systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
